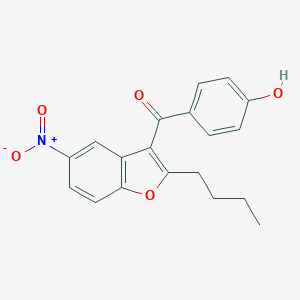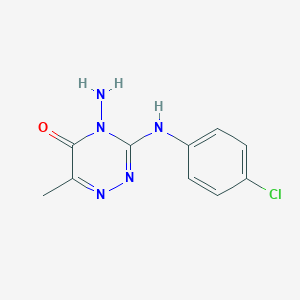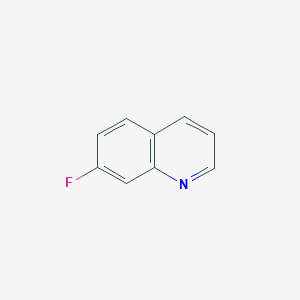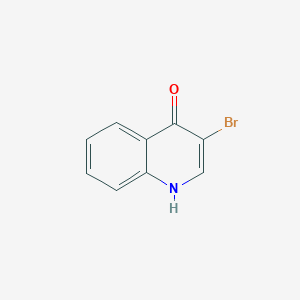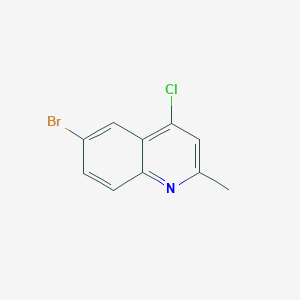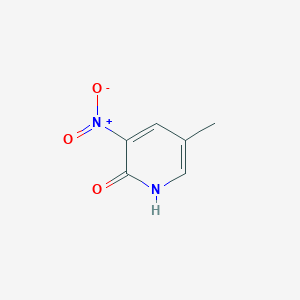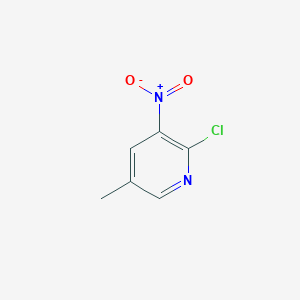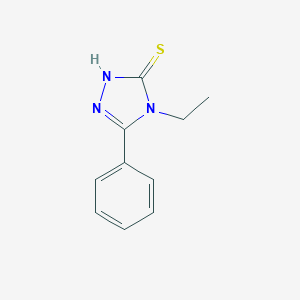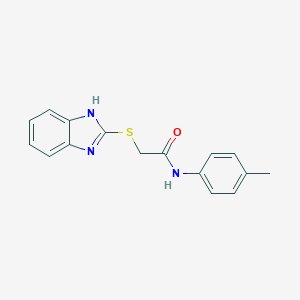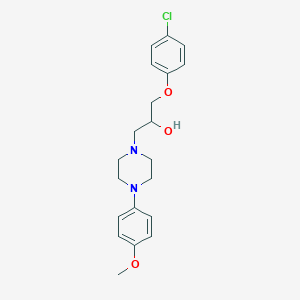
alpha-(p-Chlorophenoxymethyl)-4-(p-methoxyphenyl)-1-piperazineethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(p-Chlorophenoxymethyl)-4-(p-methoxyphenyl)-1-piperazineethanol, commonly known as p-MPPI, is a synthetic compound that belongs to the class of piperazine derivatives. It is a potent antagonist of the serotonin 5-HT1A receptor, which is a subtype of the serotonin receptor family. p-MPPI has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and schizophrenia.
Mecanismo De Acción
P-MPPI acts as a potent antagonist of the serotonin 5-HT1A receptor, which is a subtype of the serotonin receptor family. The serotonin 5-HT1A receptor is widely distributed in the brain and is involved in the regulation of mood, anxiety, and cognition. p-MPPI binds to the 5-HT1A receptor and blocks the activity of serotonin, which is a neurotransmitter that regulates various physiological and behavioral processes in the brain. By inhibiting the activity of the 5-HT1A receptor, p-MPPI can modulate the release of other neurotransmitters, such as dopamine and norepinephrine, which are involved in the regulation of mood and cognition.
Efectos Bioquímicos Y Fisiológicos
P-MPPI has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. p-MPPI can modulate the release of various neurotransmitters, such as dopamine and norepinephrine, which are involved in the regulation of mood and cognition. p-MPPI can also modulate the activity of various brain regions, such as the prefrontal cortex and hippocampus, which are involved in the regulation of mood, memory, and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
P-MPPI is a potent and selective antagonist of the serotonin 5-HT1A receptor, which makes it a valuable research tool for studying the role of this receptor in various physiological and pathological processes. However, p-MPPI has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer to animals or to use in in vitro assays. p-MPPI also has a relatively short half-life, which can limit its efficacy and duration of action in vivo.
Direcciones Futuras
P-MPPI has potential therapeutic applications in various neurological disorders, including anxiety, depression, and schizophrenia. Future research should focus on optimizing the synthesis method of p-MPPI to improve the yield and purity of the final product. In addition, future research should investigate the efficacy and safety of p-MPPI in clinical trials for various neurological disorders. Furthermore, future research should explore the potential of p-MPPI as a research tool for studying the role of the serotonin 5-HT1A receptor in various physiological and pathological processes. Finally, future research should investigate the potential of p-MPPI as a lead compound for the development of novel drugs that target the serotonin 5-HT1A receptor.
Métodos De Síntesis
P-MPPI can be synthesized by the reaction of p-chlorobenzyl chloride with p-methoxyphenylpiperazine in the presence of potassium carbonate. The resulting intermediate is then treated with 2-(2-aminoethoxy) ethanol to yield p-MPPI. The synthesis of p-MPPI is a multistep process that requires careful optimization of reaction conditions and purification techniques to obtain a high yield and purity of the final product.
Aplicaciones Científicas De Investigación
P-MPPI has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. p-MPPI has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and Huntington's disease. In addition, p-MPPI has been used as a research tool to study the role of the serotonin 5-HT1A receptor in the brain and its involvement in various physiological and pathological processes.
Propiedades
Número CAS |
66307-62-8 |
|---|---|
Nombre del producto |
alpha-(p-Chlorophenoxymethyl)-4-(p-methoxyphenyl)-1-piperazineethanol |
Fórmula molecular |
C20H25ClN2O3 |
Peso molecular |
376.9 g/mol |
Nombre IUPAC |
1-(4-chlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol |
InChI |
InChI=1S/C20H25ClN2O3/c1-25-19-8-4-17(5-9-19)23-12-10-22(11-13-23)14-18(24)15-26-20-6-2-16(21)3-7-20/h2-9,18,24H,10-15H2,1H3 |
Clave InChI |
BOBFMTXLDXLPHI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC=C(C=C3)Cl)O |
SMILES canónico |
COC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC=C(C=C3)Cl)O |
Otros números CAS |
66307-62-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



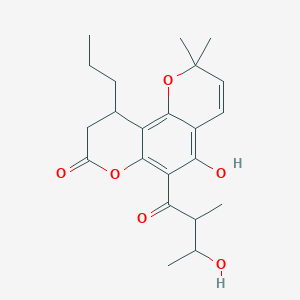
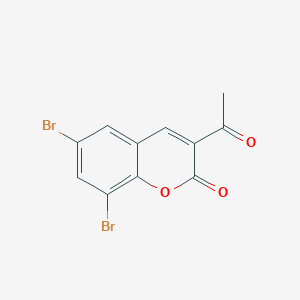
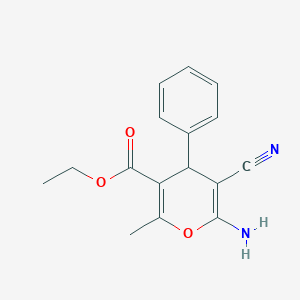
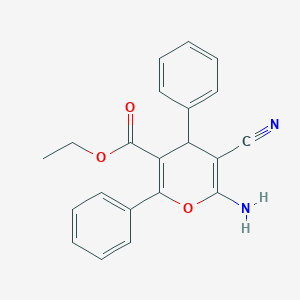
![2-(4-Nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B188108.png)
